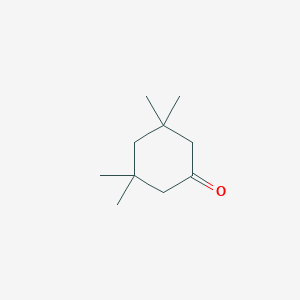

3,3,5,5-Tetramethylcyclohexanone

Description

The exact mass of the compound 3,3,5,5-Tetramethylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,5,5-Tetramethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,5,5-Tetramethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,5,5-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-8(11)6-10(3,4)7-9/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJMHUOCLRCSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162538 | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14376-79-5 | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14376-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14376-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5,5-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,5-tetramethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,3,5,5-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,3,5,5-tetramethylcyclohexanone. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing essential data for handling, characterization, and procedural design.

Core Physical and Chemical Properties

3,3,5,5-Tetramethylcyclohexanone is a cyclic ketone with the molecular formula C₁₀H₁₈O.[1][2] Its structure consists of a cyclohexane (B81311) ring substituted with a ketone functional group and four methyl groups at positions 3 and 5. This substitution pattern significantly influences its physical properties.

Quantitative Physical Data

The following table summarizes the key physical properties of 3,3,5,5-tetramethylcyclohexanone, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Melting Point | 11-12 °C | [3][4] |

| Boiling Point | 200-203 °C | [3][4] |

| Density | 0.881 g/mL at 25 °C | [1][5] |

| 0.8954 g/mL | [3][4] | |

| Refractive Index (n20/D) | 1.451 | [1][3][5] |

| Flash Point | 73 °C (closed cup) | [4] |

| 90 °C (closed cup) | [1] | |

| CAS Number | 14376-79-5 | [1][2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3,3,5,5-tetramethylcyclohexanone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the compound's carbon-hydrogen framework. While specific peak assignments require experimental data, the predicted spectra would show characteristic signals for the methyl groups and the methylene (B1212753) protons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy : The IR spectrum of 3,3,5,5-tetramethylcyclohexanone will prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1680 cm⁻¹. Other peaks corresponding to C-H stretching and bending vibrations of the methyl and methylene groups will also be present.[2]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of 3,3,5,5-tetramethylcyclohexanone are not extensively published, standard methodologies for organic compounds are applicable. The following are generalized protocols that would be employed.

Melting Point Determination

The melting point of 3,3,5,5-tetramethylcyclohexanone, which is near room temperature, can be accurately determined using a standard capillary melting point apparatus.

-

Apparatus : Capillary melting point apparatus.

-

Procedure :

-

A small, dry sample of 3,3,5,5-tetramethylcyclohexanone is loaded into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Boiling Point Determination

The boiling point is determined at atmospheric pressure.

-

Apparatus : Distillation apparatus (distilling flask, condenser, thermometer, heating mantle).

-

Procedure :

-

A sample of the liquid is placed in the distilling flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated, and the vapor is allowed to rise and equilibrate with the thermometer bulb.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point.

-

Density Measurement

The density of liquid 3,3,5,5-tetramethylcyclohexanone can be determined using a pycnometer or a digital density meter.

-

Apparatus : Pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure :

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The weight of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

-

Apparatus : Refractometer (e.g., an Abbe refractometer).

-

Procedure :

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The instrument is calibrated, and the refractive index is read from the scale, typically at a specified temperature (20 °C).

-

Logical Workflow for Compound Characterization

The characterization of a synthesized or isolated sample of 3,3,5,5-tetramethylcyclohexanone follows a logical progression to confirm its identity and purity. This workflow ensures that the material meets the required specifications for further use in research or development.

Caption: Logical workflow for the synthesis, purification, and characterization of 3,3,5,5-tetramethylcyclohexanone.

References

- 1. 3,3,5,5-Tetramethylcyclohexanone 98 14376-79-5 [sigmaaldrich.com]

- 2. 3,3,5,5-Tetramethylcyclohexanone | C10H18O | CID 84399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3,3,5,5-Tetramethylcyclohexanone, 98% | Fisher Scientific [fishersci.ca]

- 5. 3,3,5,5-四甲基环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3,5,5-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 3,3,5,5-tetramethylcyclohexanone. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics. Information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and visualizations of the molecular structure.

Introduction

3,3,5,5-Tetramethylcyclohexanone is a six-membered cyclic ketone characterized by the presence of four methyl groups at the 3 and 5 positions of the cyclohexanone (B45756) ring. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and physical characteristics. Understanding the precise nature of its chemical structure and bonding is crucial for its application in various fields, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical agents. This guide summarizes key data and methodologies related to this compound.

Chemical Structure and Bonding

The chemical structure of 3,3,5,5-tetramethylcyclohexanone is defined by a cyclohexane (B81311) ring with a carbonyl functional group at position 1 and two gem-dimethyl groups at positions 3 and 5.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of 3,3,5,5-tetramethylcyclohexanone.

Bonding and Molecular Geometry

The core of the molecule is a cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. The carbonyl group at C1 introduces a region of sp² hybridization, making that carbon trigonal planar. The carbons at positions 3 and 5 are sp³ hybridized and tetrahedral. Due to the bulky gem-dimethyl groups, the chair conformation is expected to be the most stable, minimizing steric interactions.

Table 1: Predicted Bond Properties

| Bond Type | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C=O | sp²-sp² | ~1.21 | - |

| C1-C2 / C1-C6 | sp²-sp³ | ~1.51 | ~116 (O=C-C) |

| C2-C3 / C5-C6 | sp³-sp³ | ~1.54 | ~111 (C-C-C in ring) |

| C3-C4 / C4-C5 | sp³-sp³ | ~1.54 | ~111 (C-C-C in ring) |

| C-CH₃ | sp³-sp³ | ~1.54 | ~109.5 (C-C-CH₃) |

| C-H (ring) | sp³-s | ~1.10 | - |

| C-H (methyl) | sp³-s | ~1.10 | - |

Note: These are approximate values based on standard bond lengths and angles for similar functional groups and may vary slightly in the actual molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3,5,5-tetramethylcyclohexanone is provided in Table 2.

Table 2: Physicochemical Properties of 3,3,5,5-Tetramethylcyclohexanone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 14376-79-5 | [1] |

| IUPAC Name | 3,3,5,5-tetramethylcyclohexan-1-one | [1] |

| Melting Point | 11-12 °C | [2] |

| Boiling Point | 200-203 °C | [2] |

| Density | 0.881 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.451 | [3] |

| InChI Key | OQJMHUOCLRCSED-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)CC(=O)CC(C)(C)C1 | [3] |

Experimental Protocols

Synthesis of 3,3,5,5-Tetramethylcyclohexanone

A common and effective method for the synthesis of 3,3,5,5-tetramethylcyclohexanone is through the conjugate addition of a methyl group to isophorone.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a copper(I) salt (e.g., copper(I) iodide) and anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Addition of Isophorone: Isophorone, dissolved in anhydrous THF, is added to the stirred suspension.

-

Grignard Reagent Addition: A solution of methylmagnesium halide (e.g., methylmagnesium chloride) in THF is added dropwise via the dropping funnel, maintaining the reaction temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3,3,5,5-tetramethylcyclohexanone.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate (KBr or NaCl) or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, commonly with electron ionization (EI) as the ionization source, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 3,3,5,5-tetramethylcyclohexanone.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 - 1.2 | Singlet | 12H | -CH₃ groups at C3 and C5 |

| ~2.1 - 2.3 | Singlet | 4H | -CH₂- groups at C2 and C6 |

| ~1.9 - 2.0 | Singlet | 2H | -CH₂- group at C4 |

Note: Due to the symmetry of the molecule, the protons on the methyl groups and the methylene (B1212753) groups are expected to be chemically equivalent, leading to simple singlet peaks.

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~210 - 220 | C=O (C1) |

| ~50 - 55 | -CH₂- (C2, C6) |

| ~45 - 50 | -CH₂- (C4) |

| ~30 - 35 | Quaternary C (C3, C5) |

| ~25 - 30 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H stretching (alkane) |

| ~1710 - 1715 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | -CH₂- scissoring |

| ~1370 | Medium | -CH₃ bending (gem-dimethyl) |

Mass Spectrometry

The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 97 | [M - C₄H₉]⁺ (Loss of a t-butyl group) |

| 83 | [C₆H₁₁]⁺ or [M - C₄H₉ - CH₂]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, physicochemical properties, synthesis, and spectroscopic characterization of 3,3,5,5-tetramethylcyclohexanone. The presented data and protocols offer a valuable resource for scientists and researchers engaged in work involving this compound. The well-defined structure and predictable reactivity of 3,3,5,5-tetramethylcyclohexanone make it a versatile intermediate in organic synthesis. Further research into its applications, particularly in the context of drug development, is warranted.

References

Spectroscopic Profile of 3,3,5,5-Tetramethylcyclohexanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5,5-tetramethylcyclohexanone, a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3,3,5,5-Tetramethylcyclohexanone is a cyclic ketone of significant interest in synthetic chemistry due to its unique structural features, including the sterically hindered carbonyl group and the gem-dimethyl groups. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of reaction outcomes. This guide presents a detailed compilation of its spectral data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3,3,5,5-tetramethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the high symmetry of 3,3,5,5-tetramethylcyclohexanone, its NMR spectra are relatively simple and highly characteristic.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 3,3,5,5-tetramethylcyclohexanone is characterized by two distinct singlets, corresponding to the methyl and methylene (B1212753) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.05 | Singlet | 12H | Four equivalent methyl groups (-CH₃) at C3 and C5 |

| ~2.20 | Singlet | 4H | Two equivalent methylene groups (-CH₂) at C2 and C6 |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~215 | Carbonyl carbon (C=O) at C1 |

| ~55 | Methylene carbons (-CH₂) at C2 and C6 |

| ~40 | Quaternary carbons (-C(CH₃)₂) at C3 and C5 |

| ~30 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3,5,5-tetramethylcyclohexanone is dominated by the characteristic absorption of the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (methyl and methylene groups) |

| ~1710 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | C-H bending (methyl and methylene groups) |

| ~1365 | Medium | C-H bending (gem-dimethyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3,3,5,5-tetramethylcyclohexanone shows a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | Molecular ion [M]⁺ |

| 139 | Moderate | [M - CH₃]⁺ |

| 97 | Moderate | [M - C₄H₉]⁺ (loss of a tert-butyl group) |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 56 | High | [C₄H₈]⁺ (isobutene) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of 3,3,5,5-tetramethylcyclohexanone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is used with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer. A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

Infrared (IR) Spectroscopy

Sample Preparation: As 3,3,5,5-tetramethylcyclohexanone is a low-melting solid or liquid at room temperature, a thin film of the neat compound is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 3,3,5,5-tetramethylcyclohexanone in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

Ionization and Analysis: Electron Ionization (EI) is typically used. The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the structure of 3,3,5,5-tetramethylcyclohexanone and its key spectroscopic signals.

Caption: Correlation of 3,3,5,5-tetramethylcyclohexanone's structure with its key NMR, IR, and MS signals.

In-Depth Technical Guide: 3,3,5,5-Tetramethylcyclohexanone

This technical guide provides a comprehensive overview of 3,3,5,5-tetramethylcyclohexanone, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The compound is systematically named under IUPAC conventions, and is also known by several synonyms.

| Identifier Type | Value |

| IUPAC Name | 3,3,5,5-tetramethylcyclohexan-1-one[1] |

| CAS Number | 14376-79-5[1] |

| EC Number | 238-350-3[1] |

| Synonyms | 3,3,5,5-Tetramethylcyclohexanone, Cyclohexanone, 3,3,5,5-tetramethyl-[1] |

Physicochemical Properties

The following table summarizes the key quantitative data for 3,3,5,5-tetramethylcyclohexanone.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Density | 0.881 g/mL at 25 °C | |

| Boiling Point | 200-203 °C | [2] |

| Melting Point | 11-12 °C | [2] |

| Refractive Index | n20/D 1.451 | |

| Flash Point | 90 °C (closed cup) |

Experimental Protocols

A common method for the synthesis of 3,3,5,5-tetramethylcyclohexanone is through the conjugate addition of a methyl group to isophorone (B1672270). A detailed protocol based on this approach is provided below.

Reaction: Conversion of isophorone to 3,3,5,5-tetramethylcyclohexanone via 1,4-addition of a methyl group using a Grignard reagent.

Materials:

-

Isophorone

-

Methylmagnesium chloride (or methylmagnesium bromide)

-

Copper(I) iodide (or cuprous chloride) as a catalyst

-

Lithium chloride (optional, to facilitate the reaction)

-

Anhydrous tetrahydrofuran (B95107) (THF) as the solvent

-

Hydrochloric acid (for quenching)

-

An appropriate organic solvent for extraction (e.g., methylene (B1212753) chloride, toluene, or petroleum ether)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide and lithium chloride.

-

Add anhydrous THF to the flask and cool the mixture in an ice bath.

-

Slowly add the methylmagnesium chloride solution to the cooled THF suspension.

-

To this mixture, add a solution of isophorone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as methylene chloride or toluene.[3]

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

The resulting crude product can be purified by vacuum distillation to yield pure 3,3,5,5-tetramethylcyclohexanone.

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3,3,5,5-tetramethylcyclohexanone from isophorone.

Caption: Synthesis of 3,3,5,5-Tetramethylcyclohexanone.

Logical Relationship of Technical Data

This diagram shows the logical organization of the information presented in this technical guide.

Caption: Organization of Technical Information.

References

3,3,5,5-Tetramethylcyclohexanone CAS number and database information

CAS Number: 14376-79-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3,5,5-tetramethylcyclohexanone, a substituted cyclohexanone (B45756) derivative. The information is compiled from various chemical databases and literature sources.

Chemical and Physical Properties

3,3,5,5-Tetramethylcyclohexanone is a colorless to clear liquid at room temperature. The key identifying and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

| CAS Number | 14376-79-5[1][2] |

| Molecular Formula | C₁₀H₁₈O[1][2] |

| Molecular Weight | 154.25 g/mol [1][2] |

| IUPAC Name | 3,3,5,5-tetramethylcyclohexan-1-one[2] |

| InChI | 1S/C10H18O/c1-9(2)5-8(11)6-10(3,4)7-9/h5-7H2,1-4H3[1] |

| InChIKey | OQJMHUOCLRCSED-UHFFFAOYSA-N[1] |

| SMILES | CC1(C)CC(=O)CC(C)(C)C1[1] |

| EC Number | 238-350-3[1][2] |

| MDL Number | MFCD00001640[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear Liquid |

| Melting Point | 11 - 12 °C |

| Boiling Point | 200 - 203 °C at 760 mmHg |

| Density | 0.881 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.451[1] |

| Flash Point | 90 °C (closed cup)[1] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of 3,3,5,5-tetramethylcyclohexanone.

Table 3: Spectral Data Summary

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument.[1] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |

| Mass Spectrometry | Top peaks at m/z 83 and 55.[2] |

| Infrared (IR) Spectroscopy | Data available from various techniques (FTIR, ATR, Vapor Phase).[2] |

Synthesis and Experimental Protocols

A documented method for the synthesis of 3,3,5,5-tetramethylcyclohexanone involves the reaction of isophorone (B1672270) with methylmagnesium chloride.

Experimental Workflow: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

Caption: Synthesis workflow for 3,3,5,5-tetramethylcyclohexanone.

Methodology

-

Reaction: Isophorone is reacted with methylmagnesium chloride. The reaction can be facilitated by the addition of an acid, such as hydrochloric acid, or an ammonium (B1175870) salt.

-

Isolation: The resulting 3,3,5,5-tetramethylcyclohexanone is isolated by extracting the aqueous reaction mixture with a suitable organic solvent like methylene chloride, toluene, or petroleum ether.

-

Drying: The organic extract is then dried using a drying agent, for instance, sodium sulfate.

-

Purification: The solvent is removed from the dried extract, typically by distillation, to yield the crude product. Further purification of the crude 3,3,5,5-tetramethylcyclohexanone can be achieved through distillation. The yield of the crude product is reported to be in the range of 88% to 96% by weight.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the involvement of 3,3,5,5-tetramethylcyclohexanone in any cellular signaling pathways. While research exists on the biological effects of other dione-containing compounds, this information cannot be directly extrapolated to 3,3,5,5-tetramethylcyclohexanone. Professionals in drug development should consider this compound as a chemical intermediate with an uncharacterized biological profile.

Safety Information

Table 4: GHS Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Storage: Store in a cool, dry, and well-ventilated area. It is classified as a combustible liquid.[1]

Personal Protective Equipment (PPE): It is recommended to use eyeshields, gloves, and a multi-purpose combination respirator cartridge when handling this chemical.[1]

References

Conformational Analysis of 3,3,5,5-Tetramethylcyclohexanone: A Review of Available Data and Theoretical Considerations

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document aims to provide an in-depth technical guide on the conformational analysis of 3,3,5,5-tetramethylcyclohexanone. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide will focus on the theoretical principles governing its conformation, supported by data from analogous substituted cyclohexanones.

Introduction

3,3,5,5-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone. Its conformational preferences are dictated by the interplay of several factors, including the inherent strain of the cyclohexane (B81311) ring, the steric hindrance imposed by the gem-dimethyl groups, and the electronic effects of the carbonyl group. Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity.

Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angle and torsional strain. However, the presence of bulky substituents can lead to significant steric interactions, potentially favoring other conformations such as a twist-boat or boat form. In 3,3,5,5-tetramethylcyclohexanone, the two sets of gem-dimethyl groups introduce significant steric bulk, which is expected to play a dominant role in determining the molecule's preferred geometry.

Theoretical Conformational Isomers

The conformational landscape of 3,3,5,5-tetramethylcyclohexanone is expected to be dominated by a dynamic equilibrium between several forms, primarily the chair and twist-boat conformations.

-

Chair Conformation: In a standard chair conformation, substituents can occupy either axial or equatorial positions. For a gem-dimethyl group, one methyl group must be axial and the other equatorial. In 3,3,5,5-tetramethylcyclohexanone, this would result in two axial and two equatorial methyl groups. The axial methyl groups would experience 1,3-diaxial interactions with the axial hydrogens on the opposite side of the ring, leading to steric strain.

-

Twist-Boat Conformation: To alleviate the steric strain present in the chair conformation, the molecule might adopt a twist-boat conformation. While generally higher in energy than the chair form for unsubstituted cyclohexane, for highly substituted derivatives, the twist-boat can become a significantly populated or even the preferred conformer. In this conformation, the severe 1,3-diaxial interactions of the chair form can be avoided.

-

Boat Conformation: The boat conformation is generally unstable due to flagpole interactions (steric hindrance between the two "up" substituents) and eclipsing strain along the sides of the "boat". It typically represents a transition state between twist-boat conformers.

The equilibrium between these conformers is a critical aspect of the molecule's conformational analysis. A simplified representation of this equilibrium is presented below.

Caption: Postulated conformational equilibrium pathway.

Data Presentation: Inferences from Analogous Systems

Table 1: A-Values (Conformational Free Energy Differences) for Relevant Substituents

| Substituent | A-Value (kcal/mol) | Description |

| -CH₃ | 1.7 | Energy penalty for an axial methyl group. |

| gem-Dimethyl | ~3.9 | Approximate strain from two 1,3-diaxial CH₃-H interactions. |

Note: The A-value for a gem-dimethyl group is not a standard tabulated value but is estimated based on the combined steric interactions.

Experimental Protocols for Conformational Analysis

While specific experimental protocols for 3,3,5,5-tetramethylcyclohexanone are not published, a general workflow for such an analysis would involve the following key experiments:

-

Synthesis and Purification: The initial step would be the synthesis of 3,3,5,5-tetramethylcyclohexanone, followed by rigorous purification to ensure the absence of impurities that could interfere with spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: At room temperature, rapid conformational interconversion would likely lead to averaged signals. Variable-temperature NMR studies would be crucial. By lowering the temperature, the ring inversion process can be slowed or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for each conformer.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can provide through-space correlations between protons, which can be used to determine their relative spatial proximity and thus deduce the conformation.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction would provide the most definitive information about its solid-state conformation, including precise bond lengths and angles.

-

Computational Chemistry:

-

Molecular Mechanics (MM): Force field calculations (e.g., MMFF, AMBER) would offer a rapid initial assessment of the relative energies of different conformers.

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations would be necessary to obtain more accurate geometries, relative energies, and predicted spectroscopic parameters for the different conformations.

-

The following diagram illustrates a typical experimental and computational workflow for conformational analysis.

An In-depth Technical Guide to the Stability and Reactivity of 3,3,5,5-Tetramethylcyclohexanone

This technical guide provides a comprehensive overview of the stability and reactivity profile of 3,3,5,5-tetramethylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide combines known physical properties with established principles of ketone chemistry, particularly concerning sterically hindered structures.

Core Compound Properties

3,3,5,5-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone. The presence of four methyl groups, particularly the gem-dimethyl groups at the 3- and 5-positions, significantly influences its physical and chemical properties by introducing considerable steric hindrance around the carbonyl group and the alpha-carbons.

Table 1: Physical and Chemical Properties of 3,3,5,5-Tetramethylcyclohexanone

| Property | Value | Reference |

| CAS Number | 14376-79-5 | [1][2] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | - | - |

| Melting Point | 11-12 °C | [3] |

| Boiling Point | 200-203 °C | [3] |

| Density | 0.881 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.451 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | General chemical knowledge |

Stability Profile

Ketones are generally considered stable compounds under standard conditions. The primary degradation pathways for ketones involve photochemical reactions (e.g., Norrish Type I and II reactions) upon exposure to UV radiation, and reactions under strongly acidic or basic conditions at elevated temperatures.

The steric hindrance provided by the four methyl groups in 3,3,5,5-tetramethylcyclohexanone is expected to enhance its thermal and chemical stability. These bulky groups shield the carbonyl carbon from nucleophilic attack and can also hinder reactions involving the alpha-hydrogens. It is anticipated to be stable under typical storage conditions (cool, dark, and inert atmosphere).

Reactivity Profile

The reactivity of 3,3,5,5-tetramethylcyclohexanone is dominated by the presence of the carbonyl group and the steric hindrance surrounding it. The following sections outline its expected reactivity in key organic transformations.

Table 2: Summary of Expected Reactivity for 3,3,5,5-Tetramethylcyclohexanone

| Reaction Type | Expected Reactivity | Notes |

| Nucleophilic Addition | Reduced reactivity compared to unhindered ketones due to steric hindrance. | Requires more forcing conditions or highly reactive nucleophiles. |

| Reduction | Can be reduced to the corresponding alcohol, 3,3,5,5-tetramethylcyclohexanol. | Reaction rates are expected to be slower than for cyclohexanone. Stronger reducing agents or longer reaction times may be necessary. |

| Enolate Formation | Possible at the α-positions (C2 and C6) with strong, non-nucleophilic bases. | Steric hindrance may influence the rate of deprotonation. The resulting enolate is a key intermediate for alkylation and other reactions. |

| Wittig Reaction | Challenging due to steric hindrance, especially with stabilized ylides. | Reaction with non-stabilized ylides (e.g., methylenetriphenylphosphorane) is more likely to be successful.[4][5] |

| Baeyer-Villiger Oxidation | Expected to be slow and may require harsh conditions. | The reaction involves the insertion of an oxygen atom to form a lactone. The migratory aptitude of the secondary carbon would direct the regioselectivity.[6][7] |

| Oxidation | Resistant to oxidation under mild conditions. | Strong oxidizing agents can cleave the ring to form dicarboxylic acids. |

Key Reaction Pathways

Caption: General reaction pathways for a sterically hindered ketone.

Experimental Protocols (Generalized)

Detailed experimental protocols for reactions specifically with 3,3,5,5-tetramethylcyclohexanone are scarce. The following are generalized procedures for key transformations involving sterically hindered ketones, which should be adapted and optimized for this specific substrate.

Reduction of a Sterically Hindered Ketone with Sodium Borohydride (B1222165)

This protocol is a general guideline for the reduction of a ketone to an alcohol.

Workflow Diagram:

Caption: Generalized workflow for the reduction of a ketone.

Methodology:

-

Dissolution: Dissolve the sterically hindered ketone (1 equivalent) in a suitable protic solvent such as methanol or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) to the stirred solution in small portions. The excess is to counteract any reaction with the solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Due to steric hindrance, longer reaction times may be required compared to unhindered ketones.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy any excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The aqueous layer is separated and extracted two more times with the organic solvent.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude alcohol can be purified by flash column chromatography or recrystallization.

Wittig Reaction with a Sterically Hindered Ketone

This protocol outlines a general procedure for the olefination of a sterically hindered ketone using a phosphonium (B103445) ylide.

Methodology:

-

Ylide Generation:

-

Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide for methylenation, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the suspension to -78 °C or 0 °C, depending on the base.

-

Add a strong base (e.g., n-butyllithium, sodium hydride, 1.0 equivalent) dropwise to the suspension.

-

Allow the mixture to stir and warm to room temperature to form the ylide (a color change is often observed, for instance, to deep orange or red for non-stabilized ylides).

-

-

Reaction with Ketone:

-

Cool the ylide solution to 0 °C or below.

-

Add a solution of the sterically hindered ketone (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to stir at room temperature for several hours to overnight. The reaction may require heating to proceed to completion due to the steric hindrance of the ketone.[4]

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

The crude product, which will contain triphenylphosphine (B44618) oxide as a byproduct, is then purified, typically by column chromatography.

-

Conclusion

3,3,5,5-Tetramethylcyclohexanone is a sterically hindered ketone with enhanced stability compared to its non-alkylated counterparts. Its reactivity is characteristic of a ketone, but the steric bulk significantly reduces the rates of many reactions and may require more forcing conditions or specific reagents to achieve good yields. The information provided in this guide, based on established chemical principles, serves as a valuable resource for planning and executing synthetic strategies involving this compound. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its stability and reactivity.

References

- 1. 3,3,5,5-Tetramethylcyclohexanone | C10H18O | CID 84399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,5,5-Tetramethylcyclohexanone 98 14376-79-5 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

Navigating the Safety Landscape of 3,3,5,5-Tetramethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3,3,5,5-Tetramethylcyclohexanone. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly and mitigate potential risks. All quantitative data has been summarized in structured tables for clarity and ease of comparison, and detailed experimental protocols, based on internationally recognized guidelines, are provided for key safety assessments.

Physicochemical and Hazard Profile

3,3,5,5-Tetramethylcyclohexanone is a combustible liquid that presents several health hazards, primarily related to irritation.[1][2] Understanding its fundamental properties is the first step in establishing safe handling procedures.

| Property | Value | Reference |

| Molecular Formula | C10H18O | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [1][2][3] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Melting Point | 11 - 12 °C | [3][4] |

| Boiling Point | 200 - 203 °C | [3][4] |

| Density | 0.881 - 0.8954 g/mL at 25 °C | [4] |

| Flash Point | 73 - 90 °C (closed cup) | |

| Refractive Index | n20/D 1.451 | [4] |

GHS Hazard Classification:

| Hazard Class | Hazard Statement | GHS Category |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 2[1][2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | 2A[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 3[1][2] |

Toxicological Assessment and Experimental Protocols

The primary toxicological concerns associated with 3,3,5,5-Tetramethylcyclohexanone are its irritant effects on the skin, eyes, and respiratory system. While specific, in-depth toxicological studies on this compound are not widely available in the public domain, the following sections detail the standard, internationally accepted experimental protocols used to assess these hazards. These methodologies are based on the OECD Guidelines for the Testing of Chemicals, which are a collection of the most relevant internationally agreed testing methods.[1][5][6]

Acute Oral Toxicity

Objective: To determine the short-term adverse effects of a single oral dose of the substance.

Experimental Protocol (Based on OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure):

-

Test Animals: Typically, healthy young adult rats of a single sex (usually females as they are often more sensitive) are used.[7]

-

Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing to ensure the substance is readily absorbed.[7]

-

Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on a preliminary sighting study.[7]

-

Stepwise Dosing: A stepwise procedure is used. If the initial dose does not produce severe toxicity or mortality, the next higher fixed dose is administered to another group of animals. This continues until evident toxicity or mortality is observed, or the highest dose level is reached without significant effects.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of up to 14 days.[8]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any pathological changes in organs and tissues.[9]

Dermal Irritation

Objective: To assess the potential of the substance to cause reversible inflammatory changes to the skin.

Experimental Protocol (Based on OECD Test Guideline 404: Acute Dermal Irritation/Corrosion):

-

Test Animal: The albino rabbit is the recommended species for this test.[10]

-

Preparation: A small area of the animal's back is clipped free of fur.[11]

-

Application: A 0.5 mL dose of the liquid test substance is applied to the prepared skin and covered with a gauze patch.[12][13]

-

Exposure: The patch is left in place for a period of up to 4 hours.[13]

-

Observation and Scoring: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of these reactions is scored using a standardized system.[12][13]

Eye Irritation

Objective: To evaluate the potential of the substance to cause damage to the eye.

Experimental Protocol (Based on OECD Test Guideline 405: Acute Eye Irritation/Corrosion):

-

Test Animal: Healthy adult albino rabbits are used.[14]

-

Pre-treatment: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is strongly recommended.[15]

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[14][16]

-

Observation and Scoring: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the lesions is graded according to a standardized scoring system.[14]

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with 3,3,5,5-Tetramethylcyclohexanone to minimize exposure and prevent accidents.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.

-

An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment:

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |

| Respiratory Protection | In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

-

Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Visualized Workflows

The following diagrams illustrate the logical flow of safety and handling procedures for 3,3,5,5-Tetramethylcyclohexanone.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for 3,3,5,5-Tetramethylcyclohexanone before use.

References

- 1. oecd.org [oecd.org]

- 2. 3,3,5,5-Tetramethylcyclohexanone | C10H18O | CID 84399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,5,5-Tetramethylcyclohexanone, 98% | Fisher Scientific [fishersci.ca]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. fda.gov [fda.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. criver.com [criver.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to the Material Safety Data Sheet of 3,3,5,5-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,3,5,5-Tetramethylcyclohexanone (CAS No. 14376-79-5). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, safety protocols, and logical safety workflows.

Chemical Identification

| Identifier | Value |

| Chemical Name | 3,3,5,5-Tetramethylcyclohexanone |

| CAS Number | 14376-79-5[1][2][3] |

| Molecular Formula | C10H18O[1][2] |

| Molecular Weight | 154.25 g/mol [1][2][3] |

| Synonyms | Cyclohexanone, 3,3,5,5-tetramethyl-[2] |

| EC Number | 238-350-3[2][3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3,3,5,5-Tetramethylcyclohexanone.

| Property | Value | Source |

| Physical State | Liquid[1] | Thermo Fisher Scientific |

| Appearance | Clear | Thermo Fisher Scientific[1] |

| Odor | No information available | Thermo Fisher Scientific[1] |

| Melting Point | 11 - 12 °C / 51.8 - 53.6 °F[1][4] | Thermo Fisher Scientific, ChemSynthesis |

| Boiling Point | 200 - 203 °C / 392 - 397.4 °F @ 760 mmHg[1][4] | Thermo Fisher Scientific, ChemSynthesis |

| Flash Point | 73 °C / 163.4 °F[1] | Thermo Fisher Scientific |

| 90 °C / 194 °F (closed cup) | Sigma-Aldrich[3] | |

| Specific Gravity | 0.895[1] | Thermo Fisher Scientific |

| Density | 0.881 g/mL at 25 °C[3][5] | Sigma-Aldrich, ChemicalBook |

| Refractive Index | n20/D 1.451[3][4] | Sigma-Aldrich, ChemSynthesis |

| Solubility | No information available | Thermo Fisher Scientific[1] |

Hazard Identification and GHS Classification

3,3,5,5-Tetramethylcyclohexanone is classified as a combustible liquid.[1] The primary hazards are skin and eye irritation.

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |

Signal Word: Warning[1]

Experimental Protocols

While the specific experimental methodologies are not detailed in the provided safety data sheets, the determination of the physical and chemical properties listed above generally follows standardized protocols. For instance:

-

Flash Point: The flash point is a measure of the lowest temperature at which a liquid can form an ignitable mixture in air. The "closed cup" method, as indicated by one source[3], is a standard procedure (e.g., ASTM D93, ISO 2719) where the vapor is contained within a sealed vessel, which generally results in a lower flash point than an open-cup method.

-

Boiling Point: This is typically determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103 or similar standard protocols, which involve measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Melting Point: The melting point is determined by methods such as OECD Guideline 102, where the temperature at which the material transitions from a solid to a liquid is observed under controlled heating.

-

Density: The density is often measured using a pycnometer or a hydrometer, following standardized procedures like those described in OECD Guideline 109.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with 3,3,5,5-Tetramethylcyclohexanone. The logical workflow for safe handling and response to exposure is outlined below.

Caption: Logical workflow for safe handling and emergency first aid for 3,3,5,5-Tetramethylcyclohexanone.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: This is a combustible liquid. In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Containers may explode when heated.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Remove all sources of ignition.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Prevent runoff into drains and waterways.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[1]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) may be formed during combustion.[1]

This guide is intended to provide essential safety information for trained professionals. Always refer to the complete Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 3,3,5,5-Tetramethylcyclohexanone | C10H18O | CID 84399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,5,5-四甲基环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3,3,5,5-TETRAMETHYLCYCLOHEXANONE | 14376-79-5 [chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Discovery and History of 3,3,5,5-Tetramethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,3,5,5-tetramethylcyclohexanone, a significant intermediate in organic synthesis. The document details the initial discovery and the evolution of its synthetic methodologies, with a focus on the pioneering work and subsequent refinements. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding of this compound for research and development applications.

Discovery and Historical Context

The first documented synthesis of 3,3,5,5-tetramethylcyclohexanone was reported in 1941 by M. S. Kharasch and P. O. Tawney in their seminal paper in the Journal of the American Chemical Society.[1] Their research was part of a broader investigation into the factors influencing the course and mechanisms of Grignard reactions, particularly with α,β-unsaturated ketones.

At the time, the reaction of Grignard reagents with α,β-unsaturated carbonyl compounds was known to yield both 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) products. Kharasch and Tawney's significant contribution was the discovery that catalytic amounts of certain metallic salts, most notably copper(I) chloride, could dramatically alter the reaction pathway, favoring the 1,4-addition.

Their experiments with isophorone (B1672270) (3,5,5-trimethylcyclohex-2-en-1-one) and methylmagnesium bromide demonstrated that in the absence of a catalyst, the reaction predominantly yielded the 1,2-addition product. However, with the addition of a copper(I) salt, the reaction shifted to selectively produce the 1,4-adduct, which upon hydrolysis, yielded 3,3,5,5-tetramethylcyclohexanone.[2] This discovery was a pivotal moment in the development of organocopper chemistry and provided a reliable method for the synthesis of β-alkylated ketones.

The historical significance of this work lies in its contribution to the understanding and control of Grignard reactions, opening up new synthetic possibilities for the formation of carbon-carbon bonds. The use of copper as a catalyst for conjugate additions is now a fundamental tool in organic synthesis.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties of 3,3,5,5-tetramethylcyclohexanone.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| CAS Number | 14376-79-5 | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 193.8 ± 8.0 °C at 760 mmHg | |

| Melting Point | 11-12 °C | |

| Density | 0.9 ± 0.1 g/cm³ | |

| ¹H NMR (CDCl₃) | δ 2.24 (s, 4H), 1.05 (s, 12H) | [4] |

| ¹³C NMR (CDCl₃) | δ 219.0 (C=O), 54.5 (CH₂), 49.9 (CH₂), 34.0 (C), 31.0 (CH₃) | [3] |

| Mass Spectrum (EI) | m/z 154 (M+), 139, 98, 83, 69, 56, 41 | [5] |

Synthesis of 3,3,5,5-Tetramethylcyclohexanone

The primary and historically significant method for the synthesis of 3,3,5,5-tetramethylcyclohexanone is the copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to isophorone.

The Kharasch-Tawney Reaction (1941)

Reaction Scheme:

Experimental Protocol:

The following is a generalized procedure based on the work of Kharasch and Tawney and subsequent developments in the field.

Materials:

-

Isophorone

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (for workup)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction begins, the remaining methyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

Conjugate Addition: The Grignard reagent solution is cooled in an ice bath. A catalytic amount of copper(I) chloride is added to the flask. A solution of isophorone in anhydrous diethyl ether is then added dropwise to the stirred Grignard reagent-catalyst mixture. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is stirred for a specified period, which can range from 1 to several hours, at room temperature.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Quantitative Data from Historical and Modern Syntheses:

| Grignard Reagent | Catalyst | Solvent | Yield of 3,3,5,5-TMC | Byproduct Yield (Diene) | Reference |

| CH₃MgBr | CuCl | Ether | 82.5% | 6.9% | [2] |

| CH₃MgI | CuCl | Ether | 78% | - | [2] |

| CH₃MgCl | CuI/LiCl | THF | ~91% (crude) | <1% | [2] |

Reaction Mechanism

The copper-catalyzed conjugate addition of a Grignard reagent to an α,β-unsaturated ketone is believed to proceed through the formation of an organocopper species.

References

- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130123541A1 - Method of preparing 3,3,5,5-tetramethylcyclohexanone - Google Patents [patents.google.com]

- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3,5,5-Tetramethylcyclohexanone from Isophorone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3,5,5-tetramethylcyclohexanone, a key intermediate in the synthesis of various organic molecules, including the N-methyl-D-aspartate (NMDA) receptor antagonist Neramexane. The primary method described is the copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). This document outlines both a modern, high-yield procedure utilizing methylmagnesium chloride and an older, established method using methylmagnesium bromide for comparative purposes. Detailed experimental procedures, quantitative data summaries, and product characterization information are provided to facilitate the reproduction and optimization of this synthesis in a laboratory setting.

Introduction

The targeted methylation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The synthesis of 3,3,5,5-tetramethylcyclohexanone from isophorone is a classic example of a copper-catalyzed 1,4-conjugate addition, also known as a Michael addition. This reaction proceeds by the addition of a methyl nucleophile to the β-carbon of the enone system of isophorone, followed by protonation to yield the saturated ketone. The use of a copper catalyst is crucial to favor the 1,4-addition over the 1,2-addition to the carbonyl group. This application note provides a comprehensive overview of the synthesis, including two detailed protocols, a summary of reaction efficiencies, and characterization data for the final product.

Data Presentation

The following tables summarize the quantitative data from two different reported methods for the synthesis of 3,3,5,5-tetramethylcyclohexanone from isophorone.

Table 1: Comparison of Synthetic Protocols for 3,3,5,5-Tetramethylcyclohexanone

| Parameter | Method A: Methylmagnesium Chloride | Method B: Methylmagnesium Bromide |

| Grignard Reagent | Methylmagnesium chloride (MeMgCl) | Methylmagnesium bromide (MeMgBr) |

| Copper Catalyst | Copper(I) iodide (CuI) | Cuprous chloride (CuCl) |

| Additives | Lithium chloride (LiCl) | None |

| Solvent | Tetrahydrofuran (THF) | Diethyl ether |

| Reported Yield | 88-96% (crude) | 82.5% |

| Purity (crude) | ≥ 93% | Not specified |

| Key By-product | Not specified (minimized) | 1,3,5,5-Tetramethylcyclohexadiene (6.9%) |

| Reference | US Patent 20130123541A1[1] | Kharasch et al., J. Am. Chem. Soc. 1941, 63, 2308[2] |

Table 2: Physicochemical and Spectroscopic Data of 3,3,5,5-Tetramethylcyclohexanone

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 200-203 °C |

| Melting Point | 11-12 °C |

| Density | 0.8954 g/mL |

| Refractive Index (n²⁰/D) | 1.451 |

| ¹H NMR (CDCl₃) | δ 2.24 (s, 4H), 1.06 (s, 12H) |

| ¹³C NMR (CDCl₃) | δ 213.2, 54.5, 49.3, 34.7, 29.9 |

| IR (neat, cm⁻¹) | ~1705 (C=O stretch) |

Signaling Pathways and Experimental Workflows

Reaction Pathway

The synthesis of 3,3,5,5-tetramethylcyclohexanone from isophorone proceeds via a copper-catalyzed 1,4-conjugate addition of a methyl group from a Grignard reagent.

Caption: Reaction pathway for the synthesis of 3,3,5,5-tetramethylcyclohexanone.

Experimental Workflow

The general workflow for the synthesis involves the preparation of the reaction mixture, the controlled addition of the Grignard reagent, quenching of the reaction, and subsequent work-up and purification of the product.

References

Application Note & Protocol: Synthesis of 3,3,5,5-Tetramethylcyclohexanone via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3,5,5-tetramethylcyclohexanone, a key intermediate in the production of various chemical entities, including the pharmaceutical agent Neramexane.[1] The synthesis is achieved through a copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to isophorone (B1672270). This application note includes a summary of reaction parameters from various methods, a detailed step-by-step experimental protocol, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The synthesis of 3,3,5,5-tetramethylcyclohexanone from isophorone utilizes a methyl Grignard reagent in a conjugate addition reaction.[1][2] To favor the desired 1,4-addition over a 1,2-addition to the carbonyl group, a copper catalyst, such as copper(I) iodide or copper(I) chloride, is often employed.[1][2] The addition of lithium salts like lithium chloride can further enhance the reaction's efficiency.[1] This method provides an effective route to 3,3,5,5-tetramethylcyclohexanone, avoiding the formation of significant by-products like 1,3,5,5-tetramethylcyclohexadiene.[1][2]

Data Presentation

The following table summarizes quantitative data from different reported protocols for the synthesis of 3,3,5,5-tetramethylcyclohexanone.

| Grignard Reagent | Catalyst/Additive | Solvent | Yield (%) | Reference |

| Methylmagnesium chloride | Copper(I) iodide, Lithium chloride | Tetrahydrofuran (B95107) | Not explicitly stated, but implied to be high | [1] |

| Methylmagnesium iodide | Copper(I) chloride | Not specified | 78% | [1][2] |

| Methylmagnesium bromide | Copper(I) chloride | Not specified | 82.5% | [1][2] |

Experimental Protocol

This protocol details a representative procedure for the synthesis of 3,3,5,5-tetramethylcyclohexanone based on established methods.[1]

Materials:

-

Isophorone

-

Methylmagnesium chloride solution in Tetrahydrofuran (THF)

-

Copper(I) iodide (CuI)

-

Lithium chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Diluted Hydrochloric acid (HCl)

-